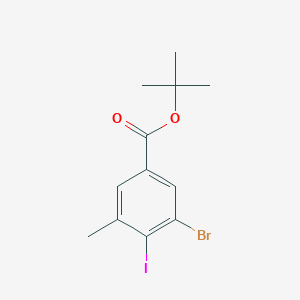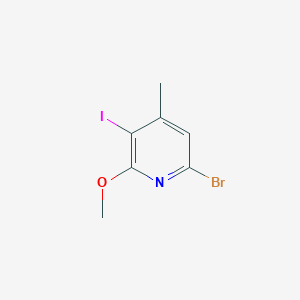![molecular formula C17H14Br2 B6294782 4,4'-dibromo-3,3'-spirobi[1,2-dihydroindene] CAS No. 2622154-83-8](/img/structure/B6294782.png)
4,4'-dibromo-3,3'-spirobi[1,2-dihydroindene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dibromo-3,3’-spirobi[1,2-dihydroindene] is a chemical compound known for its unique spiro structure, which consists of two indene units connected through a spiro carbon atom. This compound is characterized by the presence of bromine atoms at the 4 and 4’ positions, making it a valuable intermediate in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-dibromo-3,3’-spirobi[1,2-dihydroindene] typically involves the bromination of 3,3’-spirobi[1,2-dihydroindene]. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 4,4’-dibromo-3,3’-spirobi[1,2-dihydroindene] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine-containing by-products.
化学反応の分析
Types of Reactions
4,4’-Dibromo-3,3’-spirobi[1,2-dihydroindene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding diols or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiols, or alkoxides in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted spirobiindene derivatives.
Oxidation: Formation of diols.
Reduction: Formation of debrominated spirobiindene.
科学的研究の応用
4,4’-Dibromo-3,3’-spirobi[1,2-dihydroindene] has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Catalysis: Utilized in the preparation of catalysts for various chemical reactions.
作用機序
The mechanism of action of 4,4’-dibromo-3,3’-spirobi[1,2-dihydroindene] largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the spiro carbon. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
類似化合物との比較
Similar Compounds
- 7,7’-Dibromo-4,4’-dimethoxy-3,3’-spirobi[1,2-dihydroindene]
- 4,4’-Dibromo-3,3’-bithiophene
Uniqueness
4,4’-Dibromo-3,3’-spirobi[1,2-dihydroindene] is unique due to its spiro structure, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of complex organic molecules and materials with specific electronic characteristics.
特性
IUPAC Name |
4,4'-dibromo-3,3'-spirobi[1,2-dihydroindene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQTZMJCHMVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)Br)C4=C1C=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine](/img/structure/B6294703.png)








![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)




